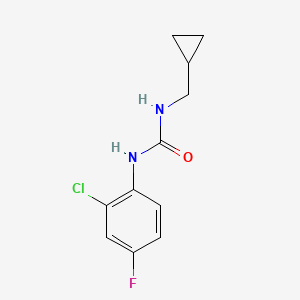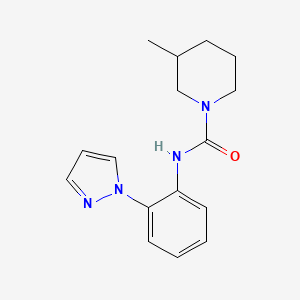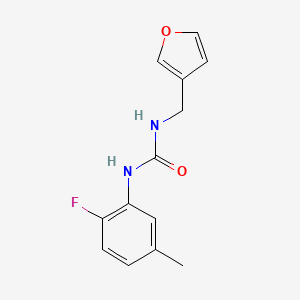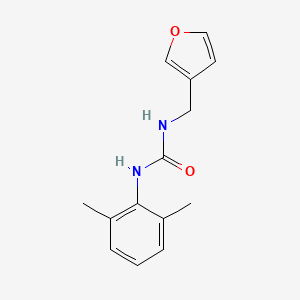
1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea is a chemical compound that belongs to the class of ureas. It has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by its trade name, TAK-659.
Mécanisme D'action
1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea inhibits the activity of BTK, ITK, and TAK by binding to their active sites. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of immune cell activation and proliferation.
Biochemical and Physiological Effects:
The inhibition of BTK, ITK, and TAK by 1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea has several biochemical and physiological effects. It leads to the suppression of immune cell activation and proliferation, resulting in the attenuation of immune responses. This effect is beneficial in the treatment of autoimmune disorders and inflammatory diseases, where the immune system is overactive. Additionally, the inhibition of BTK has been shown to induce apoptosis in cancer cells, making this compound a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea in lab experiments is its potent inhibitory activity against several kinases. This makes it a useful tool for studying the role of these kinases in various biological processes. However, one limitation is the potential off-target effects of this compound, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea. One potential direction is the development of more potent and selective inhibitors of BTK, ITK, and TAK. Another direction is the investigation of the therapeutic potential of this compound in different diseases, including autoimmune disorders, inflammatory diseases, and cancer. Additionally, the elucidation of the mechanisms underlying the off-target effects of this compound may lead to the development of more specific inhibitors.
Méthodes De Synthèse
The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea involves the reaction of 2-chloro-4-fluoroaniline with cyclopropylmethyl isocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-(2-Chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases play crucial roles in the immune system and are implicated in several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(cyclopropylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-9-5-8(13)3-4-10(9)15-11(16)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEJGDREQKYGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B7526948.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7526956.png)


![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)



![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)

![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)
![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)